molecular formula C14H9Cl2FN2OS B5760151 2,4-dichloro-N-{[(2-fluorophenyl)amino]carbonothioyl}benzamide

2,4-dichloro-N-{[(2-fluorophenyl)amino]carbonothioyl}benzamide

Cat. No. B5760151
M. Wt: 343.2 g/mol
InChI Key: JVPYBRBTQYJSFW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,4-dichloro-N-{[(2-fluorophenyl)amino]carbonothioyl}benzamide, also known as BAY 43-9006, is a small molecule inhibitor that has been extensively studied for its potential use in cancer therapy. This compound has been shown to have a unique mechanism of action that targets multiple pathways involved in tumor growth and angiogenesis.

Mechanism of Action

2,4-dichloro-N-{[(2-fluorophenyl)amino]carbonothioyl}benzamide 43-9006 has a unique mechanism of action that targets multiple pathways involved in tumor growth and angiogenesis. It inhibits the activity of several kinases, including Raf-1, B-Raf, VEGFR-2, and PDGFR-β, which are involved in the MAPK/ERK and PI3K/Akt signaling pathways. This leads to the inhibition of tumor cell proliferation and angiogenesis.
Biochemical and Physiological Effects:
2,4-dichloro-N-{[(2-fluorophenyl)amino]carbonothioyl}benzamide 43-9006 has been shown to have several biochemical and physiological effects. It inhibits the activity of several kinases involved in tumor growth and angiogenesis, leading to the inhibition of tumor cell proliferation and angiogenesis. It has also been shown to induce apoptosis in cancer cells and inhibit the growth of tumor xenografts in animal models.

Advantages and Limitations for Lab Experiments

One of the advantages of using 2,4-dichloro-N-{[(2-fluorophenyl)amino]carbonothioyl}benzamide 43-9006 in lab experiments is its ability to target multiple pathways involved in tumor growth and angiogenesis. This makes it a useful tool for studying the mechanisms of cancer cell proliferation and angiogenesis. However, one of the limitations of using 2,4-dichloro-N-{[(2-fluorophenyl)amino]carbonothioyl}benzamide 43-9006 is its potential toxicity, which can limit its use in certain experimental settings.

Future Directions

There are several future directions for the study of 2,4-dichloro-N-{[(2-fluorophenyl)amino]carbonothioyl}benzamide 43-9006. One direction is to further investigate its mechanism of action and identify additional targets that may be involved in its antitumor activity. Another direction is to explore its potential use in combination with other cancer therapies, such as chemotherapy and radiation therapy. Additionally, there is a need to develop new analogs of 2,4-dichloro-N-{[(2-fluorophenyl)amino]carbonothioyl}benzamide 43-9006 that may have improved pharmacokinetic and pharmacodynamic properties.

Synthesis Methods

2,4-dichloro-N-{[(2-fluorophenyl)amino]carbonothioyl}benzamide 43-9006 is a synthetic compound that was first developed by Bayer Pharmaceuticals in the late 1990s. The synthesis method involves the reaction of 2,4-dichlorobenzoyl chloride with 2-fluoroaniline in the presence of carbon disulfide and potassium carbonate. The resulting intermediate is then reacted with thiourea to yield 2,4-dichloro-N-{[(2-fluorophenyl)amino]carbonothioyl}benzamide 43-9006.

Scientific Research Applications

2,4-dichloro-N-{[(2-fluorophenyl)amino]carbonothioyl}benzamide 43-9006 has been extensively studied for its potential use in cancer therapy. It has been shown to inhibit the activity of several kinases, including Raf-1, B-Raf, VEGFR-2, and PDGFR-β, which are involved in tumor growth and angiogenesis. In preclinical studies, 2,4-dichloro-N-{[(2-fluorophenyl)amino]carbonothioyl}benzamide 43-9006 has been shown to have antitumor activity against a variety of cancer cell lines, including melanoma, renal cell carcinoma, and hepatocellular carcinoma.

properties

IUPAC Name

2,4-dichloro-N-[(2-fluorophenyl)carbamothioyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9Cl2FN2OS/c15-8-5-6-9(10(16)7-8)13(20)19-14(21)18-12-4-2-1-3-11(12)17/h1-7H,(H2,18,19,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVPYBRBTQYJSFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC(=S)NC(=O)C2=C(C=C(C=C2)Cl)Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9Cl2FN2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4-dichloro-N-[(2-fluorophenyl)carbamothioyl]benzamide

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